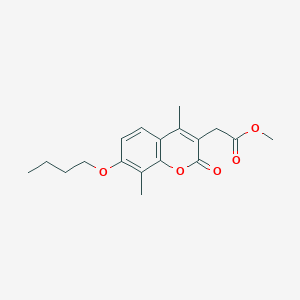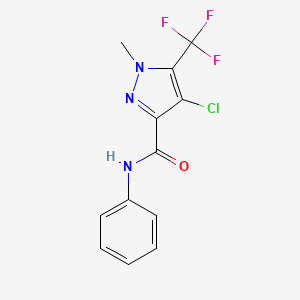
methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
Descripción general
Descripción
Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. It is a pale yellow liquid with a fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that this compound has potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mecanismo De Acción
The mechanism of action of methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. However, it is believed to act by interfering with various cellular pathways, such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. The compound may also act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects
Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been shown to have various biochemical and physiological effects on the body. It has been reported to reduce inflammation and oxidative stress, which are associated with several chronic diseases, such as cancer, diabetes, and cardiovascular diseases. The compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure can be easily modified to improve its biological activity. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. It may also have some toxicity at high concentrations, which needs to be carefully evaluated in vitro and in vivo.
Direcciones Futuras
There are several future directions for the research on methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. One of the most promising areas is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its chemical structure to improve its potency and selectivity. The compound may also have potential applications in other fields, such as agriculture, where it may act as a natural pesticide or fungicide. Overall, the research on methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is still in its early stages, and more studies are needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The compound has been tested against several cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and inducing apoptosis.
Propiedades
IUPAC Name |
methyl 2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-5-6-9-22-15-8-7-13-11(2)14(10-16(19)21-4)18(20)23-17(13)12(15)3/h7-8H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHKKCLGVDUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4856105.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B4856113.png)
![1-(3,3-dimethylbutanoyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4856125.png)
![1-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4856127.png)
![5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4856132.png)
![N-[2-(benzylthio)ethyl]-3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4856134.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4856149.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856153.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4856167.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)

![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)